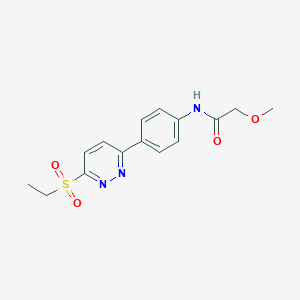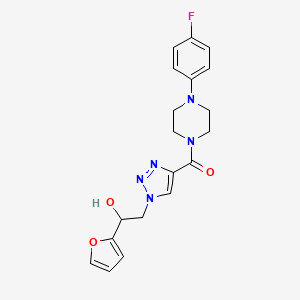![molecular formula C24H32N4O4S B2651928 4-[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)butanamide CAS No. 422289-21-2](/img/structure/B2651928.png)
4-[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
- Research has shown that derivatives of quinazolinone, a chemical structure related to 4-[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)butanamide, can be synthesized and tested for antimicrobial activities. For instance, El-zohry and Abd-Alla (2007) synthesized 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives and tested them as antimicrobial agents, comparing their effectiveness with tetracycline (El-zohry & Abd-Alla, 2007).
Antitumor Activity
- Similar compounds have also been explored for their antitumor properties. Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated them for in vitro antitumor activity. They found certain derivatives to be significantly potent, demonstrating broad-spectrum antitumor activity with mean GI50 values of 10.47, 7.24, and 14.12 µM, respectively (Al-Suwaidan et al., 2016).
Potential Alpha 1-Adrenoceptor Antagonists
- Research into similar compounds includes the exploration of their potential as alpha 1-adrenoceptor antagonists. Bordner et al. (1988) studied 1,3-diamino-6,7-dimethoxyisoquinoline derivatives for alpha-adrenoceptor binding affinity and antihypertensive activity, providing insights into the binding mechanisms and structural requirements for effective alpha 1-adrenoceptor antagonism (Bordner et al., 1988).
Neurokinin-1 Receptor Antagonist
- A related study by Harrison et al. (2001) synthesized a neurokinin-1 receptor antagonist that demonstrated efficacy in pre-clinical tests for emesis and depression. This study showcases the potential therapeutic applications of such compounds in neurological and psychological disorders (Harrison et al., 2001).
Synthesis Methods
- The synthesis of quinazolinone derivatives and related compounds is a key area of research. Davoodnia et al. (2010) developed a simple and efficient procedure for the synthesis of 2-arylquinazolin-4(3H)-ones, demonstrating the use of tetrabutylammonium bromide as a novel ionic liquid catalyst (Davoodnia et al., 2010).
Inodilator Effect Comparison
- The pharmacological actions of tetrahydroisoquinoline derivatives, which are closely related to the structure , have been examined for their potential therapeutic applications. Chong et al. (1998) compared the inodilator effects of various compounds, including tetrahydroisoquinolines, revealing their potential utility in treating conditions like congestive heart failure (Chong et al., 1998).
Propiedades
IUPAC Name |
4-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c29-21(25-15-18-9-6-14-32-18)12-5-13-28-23(31)19-10-3-4-11-20(19)27-24(28)33-16-22(30)26-17-7-1-2-8-17/h3-4,10-11,17-18H,1-2,5-9,12-16H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAENYVHMUJYIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2651845.png)
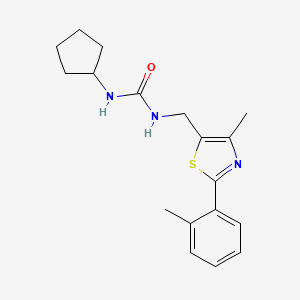
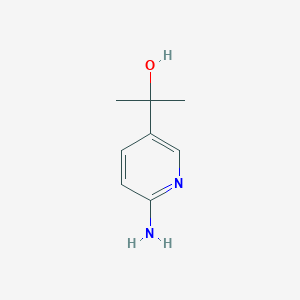
![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)
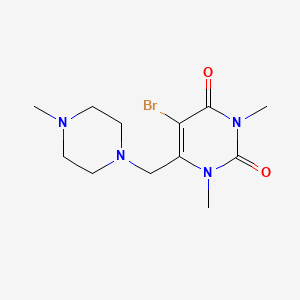
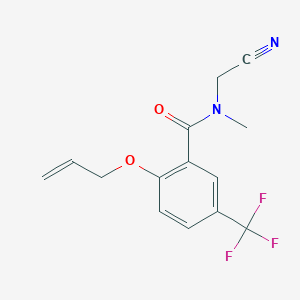
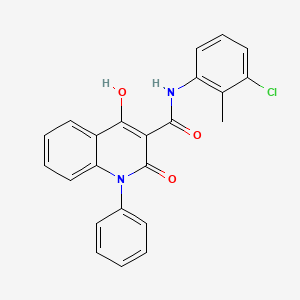

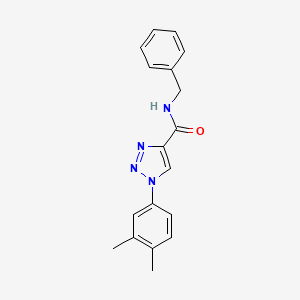

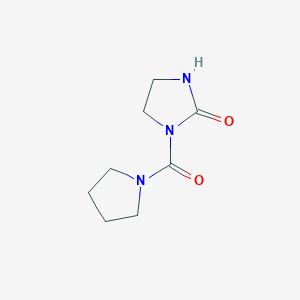
![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2651865.png)
